Gonyautoxin-1

Descripción general

Descripción

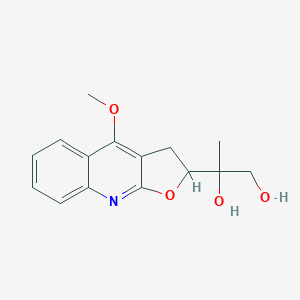

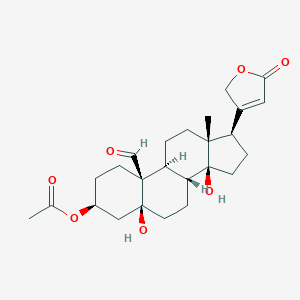

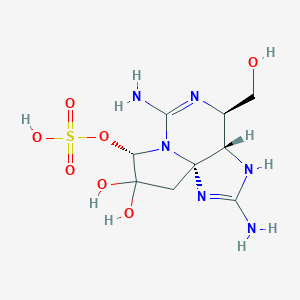

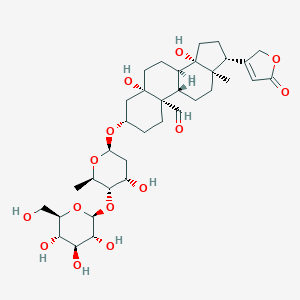

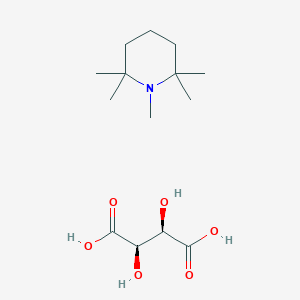

Gonyautoxin-1 (GTX-1) is one of the eight molecules assigned to the group of gonyautoxins . It is a toxic molecule naturally produced by several marine dinoflagellates species . It is part of the group of saxitoxins, a large group of neurotoxins . Ingestion of gonyautoxins through consumption of mollusks contaminated by toxic algae can cause a human illness called paralytic shellfish poisoning (PSP) .

Synthesis Analysis

While gonyautoxins are naturally available, a synthesis procedure of some of them is known as well . For example, Gonyautoxin 2 can be synthesized from L-serine methyl ester, via gonyautoxin 3 . In this process, firstly the L-serine methyl ester is treated with aldehyde, so that it can react to close the ring structure . The formed allyl is deprotected by the addition of SO3CH2CCl3 . Subsequently, a RH-catalyzed amination reaction with guanidine is followed, forming the tricyclic frame of GTX-3 .Molecular Structure Analysis

As part of the group of saxitoxins, the gonyautoxins have their structure based on the 2,6-diamino-4-methyl-pyrollo [1,2-c]-purin-10-ol skeleton . The different molecules only differ from each other by their substituents, some of them only by a mere stereoisomerism such as GTX-2 and GTX-3 .Chemical Reactions Analysis

The unusual gas-phase dissociation behavior of two epimer pairs of protonated gonyautoxins (GTX) following electrospray ionization in comparison to their deprotonated counterparts has been studied .Physical And Chemical Properties Analysis

Gonyautoxin-1 has a molecular formula of C10H17N7O9S . Its average mass is 411.349 Da and its monoisotopic mass is 411.080841 Da . It has a density of 2.6±0.1 g/cm3 . Its molar refractivity is 78.6±0.5 cm3 . It has 16 H bond acceptors and 10 H bond donors . It has 5 freely rotating bonds . Its polar surface area is 263 Å2 . Its polarizability is 31.2±0.5 10-24 cm3 . Its surface tension is 177.1±7.0 dyne/cm . Its molar volume is 159.8±7.0 cm3 .Aplicaciones Científicas De Investigación

Neuromuscular Transmission : GTXs, including GTX1, suppress impulse conduction along motor nerves and inhibit end plate potential (EPP) (Chimi, Katsuda, Taba, & Niiya, 1987).

Cardiovascular Effects : In rabbits, GTXs can produce transient arrhythmia and hypotension, potentially leading to paroxysmal ventricular tachycardia, fibrillation, and flutter (Katsuda, Taba, & Chimi, 1984).

Synthesis of Paralytic Shellfish Poisons : The synthesis of (+)-gonyautoxin 3, related to GTX1, aids in the preparation of other naturally occurring paralytic shellfish poisons and designed analogues (Mulcahy & Du Bois, 2008).

Anal Sphincter Relaxation : Injections of GTX 2/3, closely related to GTX1, into the anal sphincter cause immediate relaxation and a significant decrease in anal tone (Garrido et al., 2004).

Toxicology : GTX1 has a specific toxicity of 5,000 MU/mg, comparable to other toxins like saxitoxin and tetrodotoxin (Noguchi, Ueda, Hashimoto, & Seto, 1981).

Intestinal Permeability : GTX 2/3 epimers permeate the intestine through a paracellular pathway, causing a modest decrease in transepithelial resistance (Torres et al., 2007).

Anal Fissure Treatment : GTX1 is effective in healing acute and chronic anal fissures, offering a safe and effective alternative to conservative, surgical, and botulinum toxin therapies (Garrido et al., 2007; Garrido et al., 2005).

Minor Toxin in Marine Life : GTX1 is a minor toxin in the xanthid crab Atergatis floridus (Noguchi, Uzu, Daigo, Shida, & Hashimoto, 1984).

Chronic Tension-Type Headache Treatment : GTX1 local infiltration is safe and effective in treating chronic tension-type headache (Lattes et al., 2009).

Biotoxin Detection : An aptasensor for GTX1/4 detection offers a rapid alternative to traditional analytical methods (Gao et al., 2016).

Sulfonatocarbamoyl Moiety Study : GTX-VIII, related to GTX1, has a carbamoyl N-sulfate conjugation, useful in understanding interactions on excitable membranes (Shimizu, Kobayashi, Genenah, & Oshima, 1984).

Detection Methodologies : Novel techniques like ion mobility-mass spectrometry (IM-MS) and improved solid-phase extraction procedures are used for detecting and analyzing GTXs (Poyer et al., 2016; Biré, Krys, Frémy, & Dragacci, 2003).

Stability Studies : GTXs can be stored under acidic conditions at low temperatures, with GTX 2 and 3 showing the most stability above 0°C (Louzao et al., 1994).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(3aS,4R,9R,10aS)-2,6-diamino-10,10-dihydroxy-5-oxido-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-4-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,19-20H,1-2,12H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4+,5-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZZBUBVEGHJKI-XXKOCQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@]23N1C(=[N+]([C@H]([C@@H]2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gonyautoxin-1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)